molecular formula C12H16N4O2 B2363598 N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide CAS No. 1909430-75-6

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2363598
M. Wt: 248.286
InChI Key: RKVKZVQHHZGVMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, N-Ethyl-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide was prepared using 2-chloropyrimidine, DiPEA, and N-methylphenethylamine HBr salt . The total heating time was 4 hours at 160 °C .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” is represented by the molecular formula C12H16N4O2 . More detailed structural information can be found in databases like PubChem .


Chemical Reactions Analysis

The compound is part of a library of pyrimidine-4-carboxamides that have been studied as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) . Modifications at three different substituents were made to optimize its potency and lipophilicity .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” can be found in databases like PubChem .

Scientific Research Applications

Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, which are similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, were synthesized and characterized .

Methods of Application

The compounds were synthesized and characterized by IR, 1H and 13C NMR, and mass spectra . They were then screened for their in vitro antimicrobial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli, Klebesiella aerogenes), and two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) .

Results or Outcomes

Most of the compounds demonstrated good to excellent antimicrobial activity in comparison with the standard drugs ciproflaxin and hymexazole . Among the screened compounds, morpholine substituted dihydropyrimidone carboxamide was determined to be the most potent anti-bacterial agent .

Anti-inflammatory Activity

Specific Scientific Field

Medicinal Chemistry

Application Summary

Pyrimidines, including N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Anticancer Activity

Application Summary

Trametinib, a compound similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, is used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .

Methods of Application

Trametinib is a kinase inhibitor and is designated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The recommended dosage of trametinib is 2 mg orally once daily, as a single agent or in combination with dabrafenib, until disease progression or unacceptable toxicity .

Results or Outcomes

Trametinib has been shown to be effective in treating patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .

Antimicrobial Activity of Quinoline Derivatives

Application Summary

Among the synthesized compounds, 7-[3-aminomethyl-4-substituted pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid dimesylate, a compound similar to N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, was found to be the most potent antimicrobial agent against Gram-negative bacterial strains .

Methods of Application

The compound was synthesized and its antimicrobial activity was tested against various Gram-negative bacterial strains .

Results or Outcomes

The compound demonstrated potent antimicrobial activity, with a minimum inhibitory concentration (MIC) of <0.008–4 µg/ml .

properties

IUPAC Name

N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVKZVQHHZGVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide

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